molecular formula C14H9N3O2S2 B5618790 5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5618790
M. Wt: 315.4 g/mol
InChI Key: RJNWHGNGUMPCAF-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic compounds that have been explored for their potential applications in various fields, including pharmaceuticals. The interest in such compounds lies in their diverse chemical and biological properties, which can be attributed to their unique molecular structures.

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, where precursors like amino-iminonaphtho[1,2-d]thiazole react with glyoxylic acid derivatives under specific conditions, such as refluxing in glacial acetic acid, to yield desired heterocyclic compounds. For example, the synthesis of 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones has been reported to follow a similar pathway, resulting in compounds with potential anti-HIV activity, although the specific compound was found to be inactive in such studies (Liu, Shih, & Lee, 1993).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray structural analysis, IR, 1H, and 13C NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, which are crucial for understanding its reactivity and properties. For instance, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established using these techniques, showcasing the typical approach in molecular structure elucidation (Elokhina et al., 1996).

Chemical Reactions and Properties

The reactivity of such compounds towards electrophilic reagents has been explored, revealing insights into their chemical behavior. Electrophilic substitution reactions, including nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation, have been investigated to understand the electron-withdrawing effects of substituents on the furan and thiophene rings, as well as the imidazole fragment. These studies help in mapping out the reactivity patterns and potential functionalization pathways for these compounds (Vlasova et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are typically characterized as part of the compound's profile. These properties are influenced by the molecular structure and can affect the compound's application and handling. The crystal structure, for instance, provides valuable information about the molecular arrangement in the solid state, which can be critical for the design of materials with specific properties.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential biological activity, are directly linked to the compound's molecular structure. For compounds within this chemical class, studies have explored their anticancer properties, utilizing scaffolds like thiazolo[3,2-b][1,2,4]triazole-6-one to search for drug-like molecules. Some synthesized derivatives have shown promising anticancer properties without causing toxicity to normal somatic cells, highlighting the therapeutic potential of these compounds (Holota et al., 2021).

properties

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c1-8-4-5-9(19-8)7-11-13(18)17-14(21-11)15-12(16-17)10-3-2-6-20-10/h2-7H,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNWHGNGUMPCAF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.